![molecular formula C22H24N2O4S B3091033 7,8-Dimethylquinoline semi-sulfate CAS No. 1215582-91-4](/img/structure/B3091033.png)
7,8-Dimethylquinoline semi-sulfate
Overview
Description
7,8-Dimethylquinoline semi-sulfate is a sulfuric acid compound with 7,8-dimethylquinoline . It has a molecular weight of 412.51 . The IUPAC name is sulfuric acid compound with 7,8-dimethylquinoline (1:2) .
Molecular Structure Analysis
The molecular formula of 7,8-Dimethylquinoline semi-sulfate is C22H24N2O4S . The InChI code is 1S/2C11H11N.H2O4S/c21-8-5-6-10-4-3-7-12-11(10)9(8)2;1-5(2,3)4/h23-7H,1-2H3; (H2,1,2,3,4) .Physical And Chemical Properties Analysis
The physical and chemical properties of 7,8-Dimethylquinoline semi-sulfate include a molecular weight of 412.51 and a molecular formula of C22H24N2O4S . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Medicinal Chemistry
Quinoline motifs, such as those found in 7,8-Dimethylquinoline semi-sulfate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Anticancer Research
Quinoline derivatives have shown potential in anticancer research . The unique structure of 7,8-Dimethylquinoline semi-sulfate could make it a valuable tool in the development of new anticancer treatments.
Antioxidant Research
Quinoline derivatives have also been studied for their antioxidant properties . 7,8-Dimethylquinoline semi-sulfate could potentially contribute to this field of research.
Anti-Inflammatory Research
The anti-inflammatory properties of quinoline derivatives have been explored in scientific research . As such, 7,8-Dimethylquinoline semi-sulfate could be used in the development of new anti-inflammatory drugs.
Safety and Hazards
7,8-Dimethylquinoline semi-sulfate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 7,8-Dimethylquinoline semi-sulfate are not available, quinoline and its derivatives have broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities . This suggests that 7,8-Dimethylquinoline semi-sulfate could have potential applications in these areas.
properties
IUPAC Name |
7,8-dimethylquinoline;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H11N.H2O4S/c2*1-8-5-6-10-4-3-7-12-11(10)9(8)2;1-5(2,3)4/h2*3-7H,1-2H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHQGLBBSXEUIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C.CC1=C(C2=C(C=CC=N2)C=C1)C.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethylquinoline semi-sulfate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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